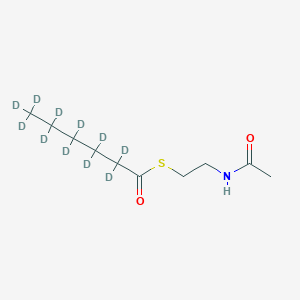

Hexanethioic acid S-(2-acetylamino-ethyl)ester 2,2,3,3,4,4,5,5,6,6,6-d11

Descripción general

Descripción

Hexanethioic acid S-(2-acetylamino-ethyl)ester 2,2,3,3,4,4,5,5,6,6,6-d11: is a specialized organic compound belonging to the class of fatty acyl thioesters. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it particularly useful in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Hexanethioic acid S-(2-acetylamino-ethyl)ester 2,2,3,3,4,4,5,5,6,6,6-d11 typically involves the reaction of a deuterated fatty acid with an acetamidoethyl thiol.

Actividad Biológica

Hexanethioic acid S-(2-acetylamino-ethyl)ester, with the molecular formula C10H19NO2S and a molecular weight of 217.33 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure:

- IUPAC Name: S-(2-acetamidoethyl) hexanethioate

- Molecular Formula: C10H19NO2S

- Molecular Weight: 217.33 g/mol

The synthesis typically involves the esterification of hexanethioic acid with 2-acetylamino-ethanol under acidic conditions. Common reagents include sulfuric acid or hydrochloric acid as catalysts.

Hexanethioic acid S-(2-acetylamino-ethyl)ester exerts its biological effects primarily through the hydrolysis of its ester group, releasing an active thiol group. This thiol can interact with various proteins and enzymes via covalent bonding with cysteine residues, potentially leading to inhibition or modification of enzymatic activity.

Enzyme Inhibition

Research indicates that compounds similar to hexanethioic acid S-(2-acetylamino-ethyl)ester may inhibit specific enzymes. For instance, studies involving esters have shown that structural modifications can significantly influence their enzyme inhibitory effects. The ester group can be hydrolyzed to yield reactive thiols that participate in enzyme inhibition .

Cytogenetic Studies

Cytogenetic studies have been conducted on related compounds to assess their biological activity concerning sister chromatid exchanges (SCEs) and proliferation rate indices (PRIs). These studies suggest that structural variations in esters can lead to varied biological responses. For example, certain esters demonstrated significant cytogenetic effects compared to others .

Comparative Analysis

A comparative analysis of hexanethioic acid S-(2-acetylamino-ethyl)ester with similar compounds reveals differences in biological activity based on structural characteristics:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| Hexanethioic acid S-(2-acetylamino-ethyl)ester | Potential enzyme inhibitor | Active thiol formation leads to protein modification |

| Ethanethioic acid S-(2-acetamidoethyl) ester | Moderate enzyme inhibition | Different carbon chain length affects reactivity |

| N,S-Diacetylcysteamine | Broad spectrum biological activity | Contains both acetyl and thiol groups |

This table highlights the unique position of hexanethioic acid S-(2-acetylamino-ethyl)ester within a broader class of compounds, emphasizing its potential for targeted biological applications.

In Vitro Studies

In vitro studies focusing on the hydrolysis rates of fatty esters indicate that structural changes significantly impact metabolic clearance rates. These findings are crucial for understanding how hexanethioic acid S-(2-acetylamino-ethyl)ester might behave in biological systems and its potential therapeutic applications .

Aplicaciones Científicas De Investigación

Organic Synthesis

Hexanethioic acid S-(2-acetylamino-ethyl)ester serves as a critical reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds in research settings.

Biological Studies

In biological research, this compound is utilized in enzyme inhibition studies and protein modification. Its thiol group can interact with cysteine residues in proteins, leading to covalent modifications that are essential for understanding protein function and regulation.

Pharmaceutical Development

The compound is also significant in pharmaceutical applications. It functions as an intermediate in the synthesis of various drugs, particularly those targeting specific biological pathways involving thiol interactions.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of a specific enzyme involved in metabolic pathways, Hexanethioic acid S-(2-acetylamino-ethyl)ester was shown to effectively inhibit enzyme activity at micromolar concentrations. The mechanism involved covalent modification of critical cysteine residues within the enzyme's active site.

Case Study 2: Drug Development

A pharmaceutical company utilized Hexanethioic acid S-(2-acetylamino-ethyl)ester as an intermediate in synthesizing a novel anti-inflammatory drug. The compound's ability to modify protein interactions was pivotal in enhancing the drug's efficacy and reducing side effects.

Propiedades

IUPAC Name |

S-(2-acetamidoethyl) 2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-3-4-5-6-10(13)14-8-7-11-9(2)12/h3-8H2,1-2H3,(H,11,12)/i1D3,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXANLRTZKFSIQ-SZBHNWKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)SCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)SCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.